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molecular formula C10H13NO3 B1300172 N-(3,5-dimethoxyphenyl)acetamide CAS No. 79257-61-7

N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B1300172
M. Wt: 195.21 g/mol
InChI Key: OKOWOYJLYGCVSF-UHFFFAOYSA-N
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Patent
US08552002B2

Procedure details

Sulfurylchloride (26.9 ml, 325 mmol, 1.93 eq.) is added (in 7 min) to a cold (0° C.) suspension of N-(3,5-dimethoxyphenyl)-acetamide (32.9 g, 169 mmol) in AcCN (500 ml), under an inert atmosphere. The resulting yellowish is allowed to stir 30 min and quenched by dropwise addition of a saturated aqueous solution of sodium bicarbonate (250 ml). The resulting precipitate is collected by vacuum filtration, washed with water (300 ml) and dried to afford 20 g of the desired product (batch 1). The filtrate is diluted with a saturated aqueous solution of sodium bicarbonate (300 ml) and extracted with EE (2×300 ml). The organic phase is washed with water and brine, dried (sodium sulphate), filtered and concentrated. The residue is purified by silica gel column chromatography (EE/Hx, 1:1→2:1) to provide 8.8 g of product (batch 2). Batch 1 and 2 are combined and stirred in hexane. The solid is collected by filtration, washed with hexane and dried to afford 25.8 g of the title compound as a white solid. ESI-MS: 264.0/266.0 [MH]+.
Quantity
26.9 mL
Type
reactant
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([NH:16][C:17](=[O:19])[CH3:18])[CH:11]=[C:12]([O:14][CH3:15])[CH:13]=1>C(C#N)(C)=O>[Cl:4][C:11]1[C:12]([O:14][CH3:15])=[CH:13][C:8]([O:7][CH3:6])=[CH:9][C:10]=1[NH:16][C:17](=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
26.9 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Two
Name
Quantity
32.9 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)NC(C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(=O)(C)C#N

Conditions

Stirring
Type
CUSTOM
Details
to stir 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by dropwise addition of a saturated aqueous solution of sodium bicarbonate (250 ml)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by vacuum filtration
WASH
Type
WASH
Details
washed with water (300 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1OC)OC)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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